Ethyl-d5 carbamate

Catalog No.
S1553450
CAS No.
73962-07-9
M.F
C3H2NO2D5
M. Wt
94.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-d5 carbamate

CAS Number

73962-07-9

Product Name

Ethyl-d5 carbamate

IUPAC Name

1,1,2,2,2-pentadeuterioethyl carbamate

Molecular Formula

C3H2NO2D5

Molecular Weight

94.12 g/mol

InChI

InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5)/i1D3,2D2

InChI Key

JOYRKODLDBILNP-ZBJDZAJPSA-N

SMILES

CCOC(=O)N

Synonyms

Ethyl-d5 Carbamate; Pracarbamine-d5; Leucethane-d5; Urethan-d5

Canonical SMILES

CCOC(=O)N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)N

Internal Standard for Analytical Techniques:

Ethyl-d5 carbamate serves as an internal standard in analytical techniques like mass spectrometry (MS) and liquid chromatography-mass spectrometry (LC-MS). An internal standard is a known compound added to a sample before analysis. It helps to:

  • Quantify EC: By comparing the signal intensity of the analyte (EC) to the signal intensity of the internal standard (ethyl-d5 carbamate), researchers can accurately determine the amount of EC present in the sample.
  • Account for variations: The internal standard helps account for variations during sample preparation, instrument performance, and other factors that might affect the final measurement.

The advantage of using ethyl-d5 carbamate as an internal standard lies in its similar chemical properties to EC. This similarity ensures that both compounds behave similarly during the analytical process, leading to more reliable quantification of EC.

Tracer Studies in Metabolic Pathways:

Ethyl-d5 carbamate can be used as a tracer molecule in studies investigating the metabolic pathways of EC. By incorporating the deuterium atoms into specific positions in the molecule, researchers can track the fate of EC in the body or within a biological system [].

For example, scientists might use ethyl-d5 carbamate to study how EC is metabolized (broken down) by the liver or how it interacts with specific enzymes in the body. By monitoring the movement and transformation of the deuterium atoms, researchers gain valuable insights into the underlying mechanisms of EC metabolism [].

Ethyl-d5 carbamate, also known as ethyl carbamate-d5, is a deuterated form of ethyl carbamate, a compound with the chemical formula C₃H₇NO₂. It is primarily used in research settings, particularly for analytical purposes due to its isotopic labeling. Ethyl carbamate itself is a colorless liquid that is soluble in water and has a faint odor. It is known for its occurrence in various fermented foods and beverages, where it can form during fermentation processes involving ethanol and urea .

The mechanism of action of ethyl-d5 carbamate is not well-defined. However, the unlabeled ethyl carbamate has been shown to exhibit weak inhibitory effects on various biological processes, including bacterial growth, protozoal activity, and sea urchin egg development []. Further research is needed to understand the specific mechanism(s) behind these effects.

Ethyl carbamate is classified as a possible human carcinogen by the International Agency for Research on Cancer (IARC) []. While the safety profile of ethyl-d5 carbamate has not been extensively studied, it is likely to share some similar properties with the unlabeled form. As a general precaution, it is recommended to handle ethyl-d5 carbamate with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting.

Similar to its non-deuterated counterpart. Key reactions include:

  • Formation Reaction: Ethyl-d5 carbamate can be synthesized through the reaction of deuterated ethanol with urea or urea derivatives under acidic or basic conditions.
  • Hydrolysis: In aqueous environments, ethyl-d5 carbamate can hydrolyze to release ethanol and urea.
  • Decomposition: Under certain conditions, it may decompose to produce ammonia and carbon dioxide.

These reactions are essential for understanding its behavior in various environments, particularly in food chemistry and toxicology .

Ethyl-d5 carbamate shares biological properties with ethyl carbamate, which is recognized for its genotoxic and carcinogenic potential. Studies indicate that it can induce DNA damage and has been associated with cancer risk when present in alcoholic beverages and fermented foods. The biological activity of ethyl-d5 carbamate is often assessed using various in vitro assays that measure cytotoxicity and mutagenicity .

The synthesis of ethyl-d5 carbamate typically involves:

  • Reaction of Deuterated Ethanol with Urea: This method involves mixing deuterated ethanol with urea under controlled temperature conditions to yield ethyl-d5 carbamate.
  • Use of Isocyanates: Another method includes the reaction of deuterated ethanol with trichloroacetyl isocyanate, which can lead to the formation of ethyl-d5 carbamate through nucleophilic substitution reactions.

These methods are crucial for producing high-purity samples needed for research applications .

Ethyl-d5 carbamate is primarily used in:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry and gas chromatography for the quantification of ethyl carbamate in various matrices, including food and beverages.
  • Toxicology Studies: Its isotopic labeling allows researchers to trace metabolic pathways and understand the compound's behavior in biological systems.
  • Food Safety Testing: Ethyl-d5 carbamate is employed in studies assessing the presence of ethyl carbamate in alcoholic drinks and fermented products to evaluate safety standards .

Research on interaction studies involving ethyl-d5 carbamate focuses on its metabolic pathways and potential interactions with biological macromolecules. These studies often utilize advanced techniques such as tandem mass spectrometry to examine how ethyl-d5 carbamate interacts with enzymes and DNA, providing insights into its genotoxic effects. The presence of deuterium allows for more precise tracking during these interactions compared to non-deuterated compounds .

Several compounds are structurally or functionally similar to ethyl-d5 carbamate. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
Ethyl CarbamateC₃H₇NO₂Known for genotoxicity; common in fermented foods.
UrethaneC₃H₇NO₂Similar structure; used as a solvent; potential carcinogen.
Methyl CarbamateC₂H₇NO₂Similar toxicity profile; used as an insecticide.
Propyl CarbamateC₄H₉NO₂Less studied; potential applications in organic synthesis.

Ethyl-d5 carbamate's uniqueness lies in its isotopic labeling, which enhances analytical precision without altering the fundamental chemical properties that contribute to its biological activity . This characteristic makes it invaluable for research applications focused on understanding the behavior of ethyl carbamate in various contexts.

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

-0.2

Appearance

Liquid

Tag

Ethane Impurities

Related CAS

51-79-6 (unlabelled)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (100%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

(~2~H_5_)Ethyl carbamate

Dates

Modify: 2023-08-15

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